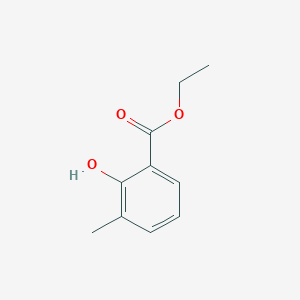

Ethyl 2-hydroxy-3-methylbenzoate

Description

Significance of Phenolic Esters in Chemical Research

Phenolic esters are a significant area of chemical research due to their wide-ranging properties and applications. mdpi.com These compounds are noted for their biological activities, including antioxidant and antimicrobial properties, which makes them valuable in the food and cosmetics industries. nih.govmdpi.com For instance, certain esters of p-hydroxybenzoic acid, known as parabens, are utilized as preservatives in food. mdpi.com The esterification of phenolic compounds can enhance their lipophilicity, which improves their solubility and utility as antioxidants in lipid-rich environments like oils and fats. nih.gov

In the field of polymer science, covalently linking phenolic acids to polymer backbones can create materials with long-term antioxidant and antimicrobial activity, as the linkage prevents the leaching of the phenolic moiety. acs.org Furthermore, phenolic esters serve as important intermediates and building blocks in organic synthesis for creating more complex molecules. mdpi.com The enzymatic synthesis of these esters is also an active area of research, offering a more environmentally friendly alternative to traditional chemical methods by operating under milder conditions and generating fewer by-products. nih.gov

Overview of Ethyl 2-hydroxy-3-methylbenzoate in Academic Literature

This compound is an organic compound and a specific member of the phenolic ester family. biosynth.com It is identified by the CAS Number 55211-85-3. biosynth.com Structurally, it is the ethyl ester of 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid). biosynth.comchemsrc.com The compound presents as a colorless liquid that is soluble in common organic solvents such as alcohol, ether, and chloroform. biosynth.com

In the scientific literature, this compound is primarily documented as a chemical intermediate or a building block for further synthesis. biosynth.com For example, it has been used as a precursor in the synthesis of salicylic (B10762653) acid through hydrolysis of the ester group followed by decarboxylation. biosynth.com It is commercially available as a research chemical, underscoring its role in laboratory-scale synthesis and investigation. biosynth.combldpharm.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 55211-85-3 | biosynth.com |

| Molecular Formula | C₁₀H₁₂O₃ | biosynth.com |

| Molecular Weight | 180.2 g/mol | biosynth.com |

| IUPAC Name | This compound | chemsrc.com |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1O)C | biosynth.com |

Scope and Objectives of Research on this compound

The primary scope of research involving this compound centers on its application in synthetic organic chemistry. The main objective documented is its use as a starting material or intermediate for producing other chemical compounds, such as salicylic acid. biosynth.com Its availability as a "research chemical" and "building block" from suppliers indicates that its principal function in the scientific community is to be a component in multi-step synthetic pathways. biosynth.com

While the broader class of phenolic esters is studied for antioxidant, antimicrobial, and fragrance properties, specific research detailing these functional applications for this compound is not prominent. nih.govmdpi.comontosight.ai Therefore, the current research objectives are narrowly focused on its synthetic utility rather than its direct biological or material applications. Future research could potentially explore whether this specific isomer exhibits interesting biological activities, similar to other related phenolic esters.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRLIMVWJNHWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970540 | |

| Record name | Ethyl 2-hydroxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55211-85-3 | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55211-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC97235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-hydroxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-hydroxy-3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for Ethyl 2 Hydroxy 3 Methylbenzoate

Direct Esterification Approaches for Ethyl 2-hydroxy-3-methylbenzoate

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of the carboxylic acid precursor, 2-hydroxy-3-methylbenzoic acid, with ethanol (B145695). ma.eduwvu.edu

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ma.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. ma.edu

To drive the reaction equilibrium towards the product side and maximize the yield, an excess of the alcohol (ethanol) is typically used. ma.edu Another strategy to favor product formation is the removal of water as it is formed, often accomplished through azeotropic distillation. While effective, traditional Fischer esterification can be slow and require prolonged heating under reflux. ma.edu

Table 1: Typical Conditions for Fischer Esterification of Hydroxybenzoic Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 2-hydroxy-3-methylbenzoic acid, Ethanol | Carboxylic acid and alcohol |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl group, increasing reactivity ma.edu |

| Solvent | Excess Ethanol | Acts as a reactant and solvent, shifts equilibrium ma.edu |

| Temperature | Reflux (approx. 80 °C) | Provides energy to overcome the activation barrier ma.edu |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium |

Synthesis of 2-hydroxy-3-methylbenzoic Acid Precursors (e.g., Carboxylation of o-Cresol)

The essential precursor for the synthesis of this compound is 2-hydroxy-3-methylbenzoic acid, also known as o-cresotinic acid or 3-methylsalicylic acid. wikipedia.orgstenutz.eu This precursor is industrially synthesized via the Kolbe-Schmitt reaction, a carboxylation process that utilizes a phenol (B47542) as the starting material. wikipedia.orgwikipedia.org

In this specific synthesis, o-cresol is the starting phenol. The process involves the following key steps:

Phenoxide Formation : o-Cresol is first treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group, forming sodium o-cresolate. wikipedia.org

Carboxylation : The resulting phenoxide is then heated with carbon dioxide (CO₂) under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125 °C). wikipedia.org The phenoxide ion undergoes an electrophilic aromatic substitution reaction with carbon dioxide. The sodium phenoxide coordinates with CO₂, facilitating the carboxylation primarily at the ortho position to the hydroxyl group. jk-sci.comscienceinfo.com

Acidification : The product of the carboxylation is a sodium salt of the carboxylic acid. Subsequent treatment with a strong acid, like sulfuric acid, protonates the carboxylate group to yield the final product, 2-hydroxy-3-methylbenzoic acid. wikipedia.orgscienceinfo.com

The regioselectivity of the Kolbe-Schmitt reaction (i.e., whether carboxylation occurs at the ortho or para position) can be influenced by the choice of the counter-ion and reaction temperature. wikipedia.org For sodium phenoxides, ortho-carboxylation is generally favored, which is the desired outcome for producing the precursor for this compound. jk-sci.com

Advanced Synthetic Routes for this compound and Analogues (e.g., Microwave-Assisted Synthesis)

To overcome the limitations of conventional heating methods, such as long reaction times and higher energy consumption, advanced synthetic techniques like microwave-assisted synthesis have been developed. scispace.com Microwave irradiation has proven to be a highly efficient method for accelerating organic reactions, including esterification. anveshanaindia.com

In microwave-assisted esterification, the reaction mixture is heated by direct coupling of microwave energy with the polar molecules (solvents, reactants, catalysts) present. anton-paar.com This leads to rapid and uniform internal heating, often resulting in a dramatic reduction in reaction time from hours to minutes. anton-paar.comresearchgate.netresearchgate.net Furthermore, microwave heating can lead to higher product yields and improved purity by minimizing the formation of byproducts that can occur during prolonged heating. For instance, a microwave-assisted synthesis of ethyl paraben (ethyl 4-hydroxybenzoate) using sodium bisulfate as a catalyst demonstrated high yields in as little as 10-60 minutes at 120-130 °C. google.com This approach is considered a green chemistry technique due to its energy efficiency and speed. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating of polar molecules anton-paar.com |

| Reaction Time | Hours to days | Minutes researchgate.netresearchgate.net |

| Energy Efficiency | Lower | Higher, due to targeted heating acs.org |

| Temperature Gradient | Non-uniform | Uniform and rapid anton-paar.com |

| Yield & Purity | Often lower, with potential for side reactions | Often higher, with fewer byproducts |

Chemo-, Regio-, and Stereoselective Synthesis of Related Methyl/Ethyl Esters

The synthesis of esters from precursors containing multiple reactive functional groups, such as the phenolic hydroxyl and carboxylic acid groups in 2-hydroxy-3-methylbenzoic acid, presents a challenge of chemoselectivity. The primary goal is to esterify the carboxylic acid without causing an undesired side reaction, such as O-alkylation of the more acidic phenolic hydroxyl group.

While traditional Fischer esterification under strong protic acids generally shows good chemoselectivity for the carboxyl group, other methods have been developed to ensure high selectivity under milder conditions. acs.orgtandfonline.com One effective strategy involves reacting the phenolic acid with an alkyl halide in the presence of a mild base like potassium bicarbonate (KHCO₃) in a polar aprotic solvent such as dimethylformamide (DMF). tandfonline.comtandfonline.com This system has been shown to produce phenolic acid esters in excellent yields with high chemoselectivity. tandfonline.comtandfonline.com The Mitsunobu reaction is another method that can effectively distinguish between alcohol and phenol hydroxyls, allowing for selective esterification. acs.orgacs.orgnih.gov

Regioselectivity becomes crucial when synthesizing the substituted benzoic acid precursors. Methods like directed ortho-metalation allow for the introduction of substituents at specific positions on the aromatic ring, providing a powerful tool for creating complex and specifically substituted building blocks. organic-chemistry.orgacs.orgacs.org

Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral. However, in the synthesis of related chiral esters, enzymatic and asymmetric catalytic methods are employed to control the formation of specific stereoisomers.

Green Chemistry Principles in the Synthesis of Benzoate (B1203000) Esters

The synthesis of benzoate esters is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govorganic-chemistry.orgsolubilityofthings.com

Key green chemistry principles applied to benzoate ester synthesis include:

Use of Greener Catalysts : Replacing corrosive and hazardous homogeneous catalysts like sulfuric acid with reusable heterogeneous catalysts is a major focus. scielo.brresearchgate.net Solid acid catalysts, such as zeolites, ion-exchange resins, and layered metal benzoates, offer advantages like easy separation from the reaction mixture, reusability, and reduced corrosion and waste generation. scielo.brdergipark.org.trmdpi.com

Energy Efficiency : As discussed, microwave-assisted synthesis is a prime example of designing for energy efficiency by significantly reducing reaction times and energy input compared to conventional heating. acs.orgepa.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. solubilityofthings.comacs.org Esterification reactions, which produce only water as a byproduct, generally have a high atom economy.

Use of Safer Solvents and Solvent-Free Conditions : Efforts are made to replace volatile organic solvents with more benign alternatives or to conduct reactions under solvent-free conditions. cdnsciencepub.com This reduces waste and environmental impact.

Renewable Feedstocks : Utilizing starting materials derived from renewable sources instead of depletable fossil fuels is a long-term goal for sustainable chemical production. epa.govsolubilityofthings.com

By incorporating these principles, the synthesis of this compound and other valuable esters can be made more environmentally sustainable and economically viable. scielo.bracs.org

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| This compound | - | Target compound |

| 2-hydroxy-3-methylbenzoic acid | o-cresotinic acid, 3-methylsalicylic acid | Precursor |

| o-Cresol | 2-methylphenol | Starting material for precursor |

| Ethanol | Ethyl alcohol | Reactant |

| Sulfuric acid | H₂SO₄ | Catalyst |

| Carbon dioxide | CO₂ | Reactant for carboxylation |

| Sodium hydroxide | NaOH | Base |

| Potassium bicarbonate | KHCO₃ | Base |

| Dimethylformamide | DMF | Solvent |

| Ethyl paraben | Ethyl 4-hydroxybenzoate (B8730719) | Analogous compound |

Chemical Reactivity and Derivatization Strategies for Ethyl 2 Hydroxy 3 Methylbenzoate

Ester Hydrolysis and Transesterification Pathways

The ester group in ethyl 2-hydroxy-3-methylbenzoate can undergo hydrolysis, a reaction that cleaves the ester bond. This process can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester is heated, leading to the formation of 3-methylsalicylic acid and ethanol (B145695). libretexts.orgbiosynth.com This reaction is reversible and essentially the reverse of esterification. libretexts.org

Base-Promoted Hydrolysis (Saponification) : When a base, such as sodium hydroxide, is used, the reaction goes to completion and produces a carboxylate salt (sodium 3-methylsalicylate) and ethanol. This process is known as saponification. libretexts.org

Transesterification is another key reaction pathway for the ester moiety. Under acidic conditions, the ester can react with another alcohol to form a new ester. For example, reacting this compound with methanol (B129727) would yield mthis compound. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol and subsequent elimination of the original ethoxy group. libretexts.org

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an ether solvent, followed by an aqueous workup. The product of this reduction is 2-hydroxymethyl-3-methylphenol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. libretexts.org

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents on the ring, the hydroxyl (-OH) group and the ester (-COOEt) group, direct the position of the incoming electrophile. ucalgary.camasterorganicchemistry.com

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. ucalgary.ca Conversely, the ester group is a deactivating, meta-directing group because it withdraws electron density from the ring. ucalgary.ca The powerful activating effect of the hydroxyl group generally dominates the directing effect. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. Given that the para position is already occupied by the ester group, substitution will preferentially occur at the ortho positions relative to the hydroxyl group.

Common EAS reactions include:

Nitration : Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation : Introduction of a halogen atom (e.g., -Br, -Cl).

Sulfonation : Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl or acyl group, respectively. libretexts.org

The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions.

Functionalization at the Hydroxyl Group

The hydroxyl group on the aromatic ring provides another site for functionalization. This phenolic hydroxyl group can undergo various reactions, including:

Etherification : Reaction with an alkyl halide in the presence of a base to form an ether.

Esterification : Reaction with an acyl chloride or acid anhydride (B1165640) to form a new ester.

These reactions allow for the modification of the electronic and steric properties of the molecule, which can be useful in the synthesis of more complex derivatives.

Synthesis of Complex Hybrid Derivatives Incorporating this compound Scaffolds

The reactivity of this compound at its various functional groups makes it a valuable building block for the synthesis of more complex molecules. For instance, it can be used as a precursor in the synthesis of benzofuran (B130515) derivatives. nih.gov One study describes the synthesis of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, where the benzofuran ring system is constructed in a multi-step process starting from related phenolic compounds. researchgate.net

Another example involves the synthesis of ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, a highly functionalized indole (B1671886) derivative. mdpi.com While not directly starting from this compound, this synthesis illustrates how related hydroxy-ester structures can be elaborated into complex heterocyclic systems. mdpi.com

The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined, showcasing the ability of benzoate derivatives to be incorporated into larger, multi-ring systems. researchgate.net

Table of Reaction Products

| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type |

| This compound | H₃O⁺, heat | 3-Methylsalicylic acid, Ethanol | Ester Hydrolysis |

| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-Methylsalicylic acid, Ethanol | Saponification |

| This compound | CH₃OH, H⁺ catalyst | Mthis compound, Ethanol | Transesterification |

| This compound | 1. LiAlH₄, ether; 2. H₂O | 2-Hydroxymethyl-3-methylphenol | Reduction |

| This compound | HNO₃, H₂SO₄ | Nitrated derivatives | Electrophilic Aromatic Substitution |

Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Hydroxy 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Ethyl 2-hydroxy-3-methylbenzoate, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the various protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. The ethyl group protons present as a characteristic quartet and triplet, while the methyl group on the ring and the hydroxyl proton appear as singlets.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift. The aromatic carbons show a range of chemical shifts influenced by the hydroxyl, methyl, and ester substituents. The carbons of the ethyl and methyl groups appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.7 | Multiplet |

| O-CH₂ (Ethyl) | ~4.4 | Quartet |

| CH₃ (Ethyl) | ~1.4 | Triplet |

| Ar-CH₃ | ~2.2 | Singlet |

| OH | Variable | Singlet |

| C=O | ~170 | - |

| Aromatic C-O | ~158 | - |

| Aromatic C-C(O) | ~115 | - |

| Aromatic C-CH₃ | ~125 | - |

| Aromatic CH | 118 - 135 | - |

| O-CH₂ (Ethyl) | ~61 | - |

| Ar-CH₃ | ~16 | - |

| CH₃ (Ethyl) | ~14 | - |

2D-NMR Spectroscopy:

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. The sharp, strong absorption peak around 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl and methyl groups appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and phenol (B47542) groups would be visible in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations usually give rise to absorptions in the 1600-1450 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | O-H (Phenolic) | Stretching, broad |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2980-2850 | C-H (Aliphatic) | Stretching |

| 1700-1680 | C=O (Ester) | Stretching, strong |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1300-1000 | C-O | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₂O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.20 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for ethyl esters of aromatic acids include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. For instance, a prominent peak might be observed corresponding to the loss of an ethyl radical (-CH₂CH₃) or ethylene (B1197577) (-CH₂=CH₂). The fragmentation of the aromatic ring can also lead to characteristic ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion |

| 152 | [M - C₂H₄]⁺ | Loss of ethylene |

| 135 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation |

| 93 | [C₆H₅O]⁺ | Further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The presence of the benzene ring and its substituents (hydroxyl, methyl, and ester groups) influences the wavelengths of maximum absorption (λmax). These substituents can cause a shift in the absorption bands to longer wavelengths (bathochromic shift) and an increase in the absorption intensity (hyperchromic effect). The electronic transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

For similar substituted ethyl benzoates, UV-Vis spectra show absorption maxima in the range of 200-400 nm. researchgate.net For example, the UV-Vis spectrum of ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate has been studied, providing insights into its electronic properties. researchgate.net

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

While a specific single-crystal X-ray structure for this compound was not found in the searched literature, studies on similar substituted benzoates provide valuable insights into the expected solid-state structure. For instance, the crystal structure of ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate has been determined, revealing details about its molecular conformation and packing. researchgate.net A study on 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate (B1203000) also highlights the power of XRD in elucidating complex crystal structures and intermolecular interactions. iucr.org Such studies typically reveal the planarity of the benzene ring and the conformation of the ester group relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the aromatic rings, would be expected to play a significant role in the crystal packing of this compound.

Advanced Spectroscopic and Structural Analyses (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

Although a specific Hirshfeld surface analysis for this compound is not available, studies on related compounds demonstrate its utility. For example, the Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate and ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate have been reported. nih.govnih.gov These analyses typically reveal the dominant types of intermolecular interactions, such as H···H, C···H, and O···H contacts, and provide a visual representation of these interactions through 2D fingerprint plots. For this compound, one would expect significant contributions from hydrogen bonding involving the hydroxyl group and van der Waals interactions.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Hydroxy 3 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method for predicting molecular properties, including the distribution of electron density, molecular orbital energies, and reactivity indicators.

In a DFT study performed on a structurally related compound, 2-methylxanthen-9-one, calculations revealed key electronic parameters. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability. nih.gov

For the related compound, the HOMO and LUMO energies were found to be -6.275 eV and -1.880 eV, respectively. nih.gov This resulted in a calculated energy gap of 4.395 eV. nih.gov Such calculations for Ethyl 2-hydroxy-3-methylbenzoate would similarly elucidate its electronic profile, identifying regions of high electron density, such as around the oxygen atoms of the hydroxyl and ester groups, and the π-system of the benzene (B151609) ring. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: DFT-Calculated Electronic Properties for a Structurally Related Compound (2-methylxanthen-9-one)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.275 |

| LUMO Energy | -1.880 |

| Energy Gap (ΔE) | 4.395 |

Data sourced from a study on a related xanthone (B1684191) derivative, illustrating the type of parameters obtained via DFT. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode.

While specific docking studies on this compound are not widely published, research on similar eugenyl benzoate (B1203000) derivatives provides a strong model for its potential interactions. In a study investigating benzoate derivatives as inhibitors of the B-cell lymphoma 2 (BCL-2) protein, an important target in colorectal cancer, molecular docking was used to analyze ligand-target interactions. nih.govnih.gov The binding energy, often expressed as a score like a Rerank Score (RS), indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger and more stable interaction. atlantis-press.com

Molecular dynamics (MD) simulations could further refine these findings by modeling the behavior of the ligand-receptor complex over time, providing insights into its stability, conformational changes, and the dynamics of the binding pocket. For this compound, docking and MD simulations could identify potential biological targets and elucidate the specific amino acid residues involved in binding, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. youtube.com These models are built by finding a statistical correlation between calculated molecular descriptors (such as lipophilicity, steric, and electronic parameters) and experimentally measured activity. youtube.com

A QSAR study on a series of eugenyl benzoate derivatives against a colorectal cancer cell line (HT29) successfully correlated their cytotoxic activity (IC₅₀ values) with molecular properties. nih.govnih.gov The resulting QSAR equation was:

log(1/IC₅₀) = -0.865 - 0.210(logP)² + 1.264(logP) - 0.994(CMR) nih.govnih.gov

Where:

logP (the logarithm of the partition coefficient) is a measure of hydrophobicity (lipophilicity).

CMR (Calculated Molar Refractivity) is a steric parameter related to the volume of the molecule.

The model showed that both hydrophobicity and steric factors influence the cytotoxic activity, with hydrophobicity playing a more significant role. nih.govnih.gov A similar QSAR model for a series including this compound could be developed to predict its activity based on its specific logP and CMR values, thereby guiding the synthesis of new derivatives with potentially enhanced biological effects.

Table 2: Parameters in a Sample QSAR Equation for Benzoate Derivatives

| Parameter | Description | Role in Model |

|---|---|---|

| logP | Hydrophobicity | Primary influencer of activity |

| (logP)² | Hydrophobicity (quadratic term) | Refines the relationship with activity |

| CMR | Molar Refractivity (Steric) | Secondary influencer of activity |

This table is based on a QSAR model developed for eugenyl benzoate derivatives. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the identity and structure of a synthesized compound by comparing the theoretical spectrum to the experimental one.

Similarly, the vibrational frequencies for an IR spectrum can be calculated. This would allow for the prediction of key absorption bands, such as the O-H stretch from the hydroxyl group, the C=O stretch from the ester, and C-H stretches from the aromatic and aliphatic parts of the molecule. Comparing these predicted spectra with experimental data provides a robust method for structural verification.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Based on Similar Compounds)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.3-1.4 | Triplet |

| Ethyl (-CH₂) | ~4.3-4.4 | Quartet |

| Ring-CH₃ | ~2.3-2.6 | Singlet |

| Aromatic (Ar-H) | ~7.0-7.9 | Multiplet |

| Hydroxyl (-OH) | Variable | Singlet (broad) |

Values are estimates based on spectral data for Ethyl 2-methylbenzoate (B1238997) and Ethyl 3-methylbenzoate (B1238549). chemicalbook.comchemicalbook.com

Biological Activities and Mechanistic Studies of Ethyl 2 Hydroxy 3 Methylbenzoate and Its Derivatives

In Vitro Screening Methodologies for Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The antimicrobial potential of benzoate (B1203000) derivatives is typically evaluated using a variety of established in vitro screening methodologies to determine their efficacy against a spectrum of bacteria and fungi. Standard methods include broth or agar (B569324) dilution techniques to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Another common method is the disc diffusion assay, where a paper disc impregnated with the test compound is placed on an agar plate inoculated with the target microbe; the diameter of the resulting zone of growth inhibition indicates the compound's antimicrobial activity. researchgate.netugm.ac.id

Benzoic acid and its esters are known for their broad-spectrum antimicrobial action, which is most effective in acidic conditions. researchgate.nettaylorfrancis.com The antibacterial activity of p-hydroxybenzoic acid esters (parabens) against Escherichia coli has been shown to be proportional to the carbon number of the ester's alkyl group. nih.gov For instance, methyl 4-hydroxybenzoate (B8730719) has demonstrated activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans with MIC values of 4, 2, 1, and 1 mg/ml, respectively, in plate culture assays. researchgate.net

More complex derivatives, such as salicylanilide (B1680751) benzoates, have shown significant in vitro antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 μmol/L. nih.gov Similarly, new benzoate derivatives isolated from the mycelia of the mushroom Stereum hirsutum exhibited antimicrobial effects against MRSA with MIC values of 25.0 μg/mL. nih.gov Studies on methyl 5-ethyl-2-hydroxybenzoate, a structural isomer of the target compound, have noted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential utility. The antifungal properties are also significant, with studies showing that p-hydroxybenzoic acid can reduce the mycelial growth of the fungus Aspergillus flavus. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoate Derivatives Against Various Microorganisms

| Compound | Microorganism | MIC | Reference |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | Staphylococcus aureus | 4 mg/ml | researchgate.net |

| Methyl 4-hydroxybenzoate | Escherichia coli | 2 mg/ml | researchgate.net |

| Methyl 4-hydroxybenzoate | Aspergillus niger | 1 mg/ml | researchgate.net |

| Methyl 4-hydroxybenzoate | Candida albicans | 1 mg/ml | researchgate.net |

| Salicylanilide Benzoates | Staphylococcus aureus (incl. MRSA) | ≥0.98 μmol/L | nih.gov |

| Benzoate Derivatives from Stereum hirsutum | Methicillin-resistant S. aureus | 25.0 μg/mL | nih.gov |

| Benzyl (B1604629) benzoate | Bacillus cereus | 50 μg/mL | ugm.ac.id |

| 2-hydroxybenzoic acid (Salicylic acid) | E. coli O157 | 1 mg/mL | nih.gov |

Exploration of Anti-inflammatory and Antioxidant Potentials

The anti-inflammatory and antioxidant properties of phenolic compounds, including benzoate esters, are areas of significant research interest. mdpi.com The antioxidant capacity is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. mdpi.commedwinpublishers.com These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net For example, the DPPH and TEAC (Trolox Equivalent Antioxidant Capacity) assays were used to demonstrate the significant anti-oxidative activity of certain phenolic compounds. nih.gov Methyl 5-ethyl-2-hydroxybenzoate has been specifically noted for its ability to scavenge free radicals in vitro, a property attributed to its capacity for hydrogen atom donation.

The structural features of these molecules, particularly the presence and position of hydroxyl groups on the benzene (B151609) ring, are crucial for their antioxidant activity. nih.gov Studies on various hydroxyphenylacetic acids and their ester derivatives have systematically evaluated their antioxidant profiles using these standard assays. mdpi.com

In addition to antioxidant effects, related compounds have been investigated for anti-inflammatory activity. Benzoate derivatives isolated from Stereum hirsutum were found to inhibit the overproduction of nitric oxide (NO) in lipopolysaccharide-induced macrophages, with IC50 values ranging from 15.44 to 19.17 μM. nih.gov Since NO is a key mediator in inflammatory processes, its inhibition suggests potential anti-inflammatory effects. Flavonoids and other polyphenols, which share structural similarities with hydroxybenzoates, are well-known for modulating cellular and molecular mechanisms involved in inflammation. mdpi.com

Antifeedant Activity Studies of Related Compounds

Certain benzoate esters have been studied for their antifeedant properties, which is the ability to deter insects from feeding. This activity is distinct from direct toxicity and is an important aspect of integrated pest management strategies. A common method to evaluate antifeedant potential is the leaf disc choice or no-choice test. In this assay, leaf discs are treated with the test compound, and the area consumed by insects over a specific period is measured and compared to control discs. ansfoundation.org

Emamectin (B195283) benzoate, a semi-synthetic derivative, has demonstrated significant antifeedant efficacy against the cotton bollworm, Helicoverpa armigera. Studies have shown a remarkable decrease in the feeding potential of larvae exposed to this compound. ansfoundation.org Further research showed that a mixture of emamectin benzoate and plant extracts could significantly reduce the consumption rate and growth rate of Spodoptera litura larvae. cabidigitallibrary.org

Simpler, volatile benzoate esters have also been investigated. Methyl benzoate (MB) and its analogs are known to have insecticidal and repellent effects. nih.govnih.gov While not always a direct measure of antifeedant activity, repellency is a related behavioral response that reduces pest damage. The insecticidal efficacy of methyl benzoate, ethyl benzoate, and vinyl benzoate has been demonstrated against the cotton aphid, Aphis gossypii. nih.gov These studies highlight the potential of various benzoate structures to interfere with insect feeding behaviors.

Investigation of Enzyme Inhibition Mechanisms (e.g., Esterase Activity, Kinase Inhibition)

The biological activities of ethyl 2-hydroxy-3-methylbenzoate and its derivatives can often be traced to their ability to inhibit specific enzymes. The investigation of these enzyme inhibition mechanisms provides insight into their mode of action at a molecular level.

Esterase Inhibition : Benzoate esters can act as inhibitors of esterase enzymes like carboxypeptidase A. Studies have shown that while some para-substituted benzoate esters are substrates for this enzyme, the unsubstituted O-benzoyl-2-hydroxybutanoic acid acts as a reversible inhibitor. cdnsciencepub.comcdnsciencepub.com This inhibition is attributed to nonproductive binding to the enzyme's active site. cdnsciencepub.com The stability of ester-containing drugs in biological samples is often enhanced by the addition of esterase inhibitors, highlighting the interaction between these enzymes and ester compounds. nih.gov

Kinase Inhibition : Protein kinases are critical regulators of cellular signaling pathways, and their inhibition is a key target in drug discovery. Phenolic compounds, a class that includes hydroxybenzoates, have been identified as inhibitors of various protein kinases. nih.govmdpi.com For example, certain phenolic metabolites have shown potential inhibition of human tumor-related protein kinases with IC50 values in the low microgram per milliliter range. nih.gov Studies on human spleen protein tyrosine kinases have also demonstrated inhibition by phenolic compounds, further establishing this class of molecules as potential kinase modulators. nih.gov

Other Enzymes : The inhibitory activity of related compounds extends to other enzymes as well. For instance, several phenolic compounds have been shown to be competitive inhibitors of homoserine dehydrogenase (HSD), an enzyme in the aspartate pathway, by interacting with the amino acid binding site. wikipedia.org

Structure-Activity Relationship (SAR) Investigations of Benzoate Esters

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzoate esters, SAR investigations have provided valuable insights into their antimicrobial and insecticidal properties.

In the context of antimicrobial activity, the nature, number, and position of substituents on the benzoic ring are determinant factors. nih.gov For p-hydroxybenzoic acid esters (parabens), the antibacterial activity and the uptake by Escherichia coli cells increase logarithmically with the length of the alkyl ester chain from methyl to butyl. nih.gov This suggests that hydrophobicity plays a key role in both cell penetration and subsequent action on biological receptors. nih.gov However, the presence of a hydrophilic phenolic hydroxyl group also appears to facilitate incorporation into cells through hydrophilic interactions. nih.gov For salicylanilide benzoates, the specific substitution pattern on the salicylic (B10762653) ring and the aniline (B41778) ring significantly impacts their inhibitory potency against various bacterial strains. nih.gov

Regarding insecticidal activity, SAR studies on methyl benzoate and its analogs have shown that molecular size and dimension are critical. nih.gov Generally, larger ester moieties, such as those in hexyl benzoate or benzyl benzoate, result in lower contact toxicity against insects like Drosophila suzukii. nih.gov Conversely, for fumigant activity against the common bed bug, methyl benzoate was highly effective, while analogs with different substituents or larger ester groups showed reduced efficacy, likely due to differences in volatility. oup.com

Potential as Biochemical Inducers in Microbial Systems

Beyond direct inhibition, some benzoate derivatives can act as biochemical inducers or elicitors, modulating metabolic or defense pathways in biological systems. A notable example is the activity of p-hydroxybenzoic acid (pHBA) in plants. In kiwifruit, pHBA has been shown to act as an elicitor in the defense response against the pathogenic fungus Aspergillus flavus. nih.gov Application of pHBA not only directly inhibits fungal growth but also induces a defense response in the fruit, characterized by the accumulation of endogenous pHBA and an increase in the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.gov This dual-action demonstrates its potential as a biochemical inducer of resistance.

In microbial detection systems, the metabolic activity of microorganisms is harnessed for identification. For example, certain azo compounds, which are structurally distinct but conceptually related as chemical probes, are used in detection processes where their reduction by microbial azoreductase activity leads to a detectable color change. google.com This indicates that microorganisms can be induced to metabolize specific provided substrates. While not a direct induction of a complex biochemical pathway for a specific output, it relies on the induction of enzymatic activity in the microbial system.

Future Research Directions and Emerging Trends for Ethyl 2 Hydroxy 3 Methylbenzoate

Development of Novel Synthetic Methodologies

While traditional esterification methods are effective, future research will prioritize the development of more efficient, selective, and sustainable synthetic routes to Ethyl 2-hydroxy-3-methylbenzoate. The focus will be on increasing yield, reducing waste, and simplifying operational procedures.

Key emerging trends include:

Advanced Catalysis: Research into novel catalytic systems is crucial. This includes exploring heterogeneous catalysts for easier separation and recycling, as well as developing more efficient homogeneous catalysts. For instance, methods using reagents like phosphorus trichloride (B1173362) (PCl₃) have shown high atom efficiency for converting carboxylic acids to activated intermediates for esterification, which could be applied to 3-methylsalicylic acid. researchgate.net

Multicomponent Reactions (MCRs): Inspired by the synthesis of complex molecules like bis-coumarins from simple precursors at room temperature, future methodologies may employ MCRs. researchgate.net This approach could be used to generate derivatives of this compound in a single, highly convergent step, offering rapid access to a library of related compounds for further screening and application.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Precursors | Potential Advantages | Research Focus |

| Oxidative Esterification | 2-hydroxy-3-methylbenzaldehyde, Ethanol (B145695) | Fewer steps, reduced byproducts, potentially higher overall yield. google.com | Development of selective and reusable catalysts. |

| Catalytic Esterification | 3-methylsalicylic acid, Ethanol | High atom economy, simplified work-up procedures. researchgate.net | Screening of novel acid or enzyme catalysts. |

| Multicomponent Reactions | Simple aromatic precursors, Ethanol | High efficiency, molecular diversity, rapid library synthesis. researchgate.net | Design of new reaction pathways for salicylate (B1505791) derivatives. |

Advanced Mechanistic Biological Studies

Understanding the precise biological activities and mechanisms of action of this compound is a critical area for future research. While its structural relative, mthis compound, is used as a synthetic intermediate, the ethyl ester's biological profile remains largely unexplored. fishersci.cafishersci.no

Future research directions include:

Enantiomer-Specific Activity: Many biologically active molecules are chiral. A study on the related compound Ethyl 2-hydroxy-3-methylbutanoate (B1261901) revealed that its R and S enantiomers have distinct sensory properties. oeno-one.eu Future studies should investigate whether this compound can exist as enantiomers and if these forms exhibit different biological effects, such as varying antimicrobial or anti-inflammatory activities.

Target Identification and Molecular Docking: The evaluation of related coumarin (B35378) derivatives for their cytotoxicity against cancer cells involved molecular docking studies to identify potential enzyme targets like Topoisomerase IIa. researchgate.net A similar approach can be applied to this compound and its derivatives to predict and confirm their interactions with specific proteins, receptors, or enzymes, thereby elucidating their mechanism of action at a molecular level.

Biomarker Potential: Research has suggested that certain esters can be markers for enzymatic activity, such as that from lactic acid bacteria. oeno-one.eu Advanced studies could explore whether this compound or its metabolites can serve as specific biomarkers for metabolic processes or the presence of certain microorganisms in biological or industrial systems.

Exploration of New Applications

The structural features of this compound—a salicylate core with an ester and methyl group—suggest a range of potential applications beyond its role as a simple chemical intermediate. fishersci.cabiosynth.com

Emerging areas for application include:

Agrochemicals and Pharmaceuticals: As an analogue of mthis compound, it is a prime candidate for use as a building block in the synthesis of new agrochemicals and pharmaceuticals. fishersci.cafishersci.no Its structure could be a key component in designing novel active ingredients.

Cosmetics and Personal Care: The isomer Ethyl 3-hydroxybenzoate is noted for its antioxidant properties and use in skincare. ontosight.ai This strongly suggests that this compound should be investigated for similar properties. Future research could focus on its efficacy as an antioxidant, anti-inflammatory, or UV-protective agent in cosmetic formulations.

Fragrance and Flavor Industry: Many esters, including Ethyl 2-hydroxy-3-methylbutanoate, are known for their fruity aromas and are found in fruits and beverages. oeno-one.eu Sensory evaluation of highly purified this compound is needed to determine its odor profile and potential for use as a fragrance component in perfumes, food, and other consumer products.

Integration with Green Chemistry and Sustainable Synthesis

The principles of green chemistry will be central to the future production and use of this compound. The goal is to develop processes that are not only efficient but also environmentally benign.

Key research trends in this area are:

Biocatalysis: The use of enzymes, such as lipases and esterases, for synthesis is a cornerstone of green chemistry. researchgate.net Future work will likely focus on developing biocatalytic methods for the esterification of 3-methylsalicylic acid with ethanol. These reactions can often be performed under mild conditions, sometimes in solvent-free systems, drastically reducing environmental impact.

Renewable Feedstocks: A major goal of sustainable chemistry is to move away from fossil fuel-based starting materials. Lignin, an abundant biopolymer, is a rich source of aromatic compounds. kit.edu Research is anticipated to explore pathways to produce key precursors, like 3-methylsalicylic acid, from renewable feedstocks such as lignin, making the entire lifecycle of this compound more sustainable.

Atom Economy and Waste Reduction: Future synthetic designs will aim to maximize the incorporation of all starting materials into the final product. This involves exploring high atom-economy reactions like direct C-H functionalization of simpler precursors, which can reduce the number of synthetic steps and minimize the generation of chemical waste. researchgate.net

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to Synthesis | Expected Outcome |

| Use of Catalysis | Replacing stoichiometric reagents with biocatalysts (e.g., lipase) or recyclable heterogeneous catalysts. researchgate.net | Reduced waste, milder reaction conditions, easier product purification. |

| Use of Renewable Feedstocks | Synthesizing aromatic precursors from biomass sources like lignin. kit.edu | Reduced reliance on petrochemicals, improved sustainability profile. |

| Atom Economy | Designing synthetic routes (e.g., direct C-H activation) that minimize byproduct formation. | Higher efficiency, less chemical waste. |

| Safer Solvents & Conditions | Employing solvent-free conditions or green solvents (e.g., water, supercritical CO₂) for reactions. | Reduced environmental and health impacts. |

Role in Interdisciplinary Research (e.g., with Materials Science, Biotechnology)

The future of this compound is not confined to traditional organic chemistry but extends into collaborative, interdisciplinary fields.

Materials Science: The phenolic and ester functional groups on the molecule make it a viable candidate as a monomer for new polymers. Future research in materials science could explore the polymerization of this compound to create novel polyesters or polycarbonates. The salicylate moiety may impart desirable properties such as UV stability, thermal resistance, or biodegradability. This aligns with broader trends of creating advanced materials from renewable or specialized chemical building blocks. kit.edu

Biotechnology: The compound's potential connection to microbial esterase activity opens avenues in biotechnology. oeno-one.eu It could be developed into a chemical probe or reporter molecule for monitoring fermentation processes or for high-throughput screening of microbial libraries to discover new enzymes. Furthermore, the field of synthetic biology could be harnessed to engineer microorganisms that produce 3-methylsalicylic acid or even this compound directly from simple sugars.

Crystal Engineering: The study of how molecules pack in a solid state can reveal important properties. As seen with related coumarin structures, X-ray crystallography can elucidate intermolecular interactions like hydrogen bonding. researchgate.net Interdisciplinary research could involve synthesizing derivatives of this compound and studying their crystal structures to understand how molecular packing influences physical properties (e.g., melting point, solubility) and even biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.